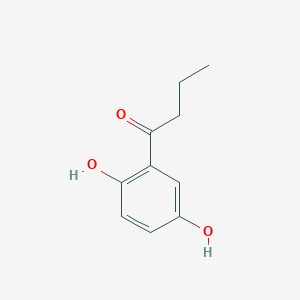

1-(2,5-Dihydroxyphenyl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-Dihydroxyphenyl)butan-1-one is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C11H14O3

- Molecular Weight : 198.23 g/mol

- IUPAC Name : 1-(2,5-Dihydroxyphenyl)butan-1-one

- CAS Number : 4693-16-7

Medicinal Chemistry

This compound has been studied for its antioxidant and anti-inflammatory properties . Research indicates that compounds with similar structures can inhibit oxidative stress-related pathways, making them potential candidates for treating diseases such as cancer and neurodegenerative disorders.

Case Studies:

- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

- Another investigation focused on its anti-inflammatory effects, revealing that it could reduce markers of inflammation in vitro .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Applications:

- Synthesis of Flavonoids : It can be utilized as a precursor in the synthesis of flavonoid derivatives, which are known for their health benefits .

- Functional Materials : The compound is being explored for its potential use in creating polymers and other materials with specific properties due to its phenolic structure.

Material Science

Due to its phenolic nature, this compound is being investigated for applications in material science, particularly in developing coatings and polymers with enhanced properties.

Potential Uses:

- Antimicrobial Coatings : Research is ongoing to assess the efficacy of this compound in creating surfaces that resist microbial growth.

- Biodegradable Polymers : Its incorporation into polymer matrices could lead to the development of biodegradable materials .

Comparative Analysis with Related Compounds

To better understand the unique applications of this compound, a comparison with similar compounds is essential.

| Compound | Key Application | Unique Feature |

|---|---|---|

| 1-(4-Hydroxyphenyl)butan-1-one | Antioxidant properties | Stronger antioxidant activity |

| 3-Hydroxyflavone | Anticancer agent | Higher potency against specific cancer types |

| 2-Hydroxychalcone | Antimicrobial activity | Broader spectrum against bacteria |

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group and phenolic hydroxyls are susceptible to oxidation:

-

Ketone Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ can convert the ketone to a carboxylic acid. For example:

This compoundKMnO4H+1-(2,5-Dihydroxyphenyl)butanoic acid -

Phenolic Ring Oxidation : The dihydroxyphenyl moiety can form quinones under oxidative conditions. Hydrogen peroxide (H₂O₂) or O₂ in basic media promotes this transformation .

| Reaction Type | Reagents/Conditions | Major Product | Source |

|---|---|---|---|

| Ketone oxidation | KMnO₄, H₂SO₄, heat | Carboxylic acid derivative | |

| Quinone formation | H₂O₂, Fe²⁺ catalyst | 2,5-Benzoquinone derivative |

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride agents:

This compoundNaBH41-(2,5-Dihydroxyphenyl)butan-1-ol

Lithium aluminum hydride (LiAlH₄) may also be used, though it requires anhydrous conditions.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| NaBH₄ | Methanol, RT | 85–90% | |

| LiAlH₄ | Dry THF, reflux | 70–75% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes substitution at positions activated by hydroxyl groups:

-

Halogenation : Bromine (Br₂) in acetic acid substitutes at the para position to hydroxyl groups.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at meta positions.

Example :

This compoundBr2/CH3COOH1-(2,5-Dihydroxy-3-bromophenyl)butan-1-one

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | C-3 | 3-Bromo derivative |

| Nitration | HNO₃, H₂SO₄ | C-4 | 4-Nitro derivative |

Protection of Hydroxyl Groups

The phenolic -OH groups are often protected to prevent undesired side reactions:

-

Methylation : Dimethyl sulfate (DMS) or methyl iodide (CH₃I) in alkaline conditions yields methoxy derivatives .

-

Acetylation : Acetic anhydride (Ac₂O) with pyridine forms acetylated products.

Example :

This compoundAc2O/Py1-(2,5-Diacetoxyphenyl)butan-1-one

Cyclization Reactions

Under catalytic conditions, the compound undergoes cyclization to form heterocyclic structures:

-

Flavanone Formation : Pd(II)-catalyzed oxidative cyclization generates flavanones, as demonstrated in structurally similar systems .

Conditions :

-

Catalyst: Pd(OAc)₂

-

Oxidant: O₂ or Cu(OAc)₂

-

Solvent: DMF, 80°C

Complexation with Metal Ions

The catechol-like structure (adjacent hydroxyl groups) chelates metal ions such as Fe³⁺ or Al³⁺, forming stable complexes . This property is exploited in analytical chemistry and material science.

Example :

This compound+FeCl3→[Fe(C10H10O3)3]3+

Biological Activity Modulation

Derivatives of this compound exhibit antimicrobial properties. For instance:

Propriétés

Numéro CAS |

4693-16-7 |

|---|---|

Formule moléculaire |

C10H12O3 |

Poids moléculaire |

180.2 g/mol |

Nom IUPAC |

1-(2,5-dihydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C10H12O3/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,11,13H,2-3H2,1H3 |

Clé InChI |

GYABEHYRTOCOST-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C=CC(=C1)O)O |

SMILES canonique |

CCCC(=O)C1=C(C=CC(=C1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.